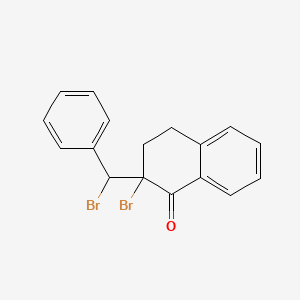

![molecular formula C17H22N2O2 B11715142 (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

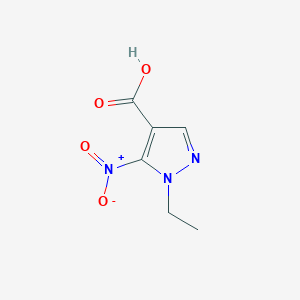

(3E)-4,7,7-Trimethyl-3-(2-Phenylhydrazin-1-yliden)bicyclo[2.2.1]heptan-1-carbonsäure ist eine komplexe organische Verbindung mit einer einzigartigen bicyclischen Struktur. Diese Verbindung ist durch ihren Bicyclo[2.2.1]heptan-Kern gekennzeichnet, der ein häufiges Motiv in vielen Naturprodukten und synthetischen Verbindungen ist. Die Anwesenheit der Phenylhydrazinyliden-Gruppe trägt zu ihrer chemischen Vielfalt und potenziellen Reaktivität bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3E)-4,7,7-Trimethyl-3-(2-Phenylhydrazin-1-yliden)bicyclo[2.2.1]heptan-1-carbonsäure umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Ein üblicher Weg beinhaltet die Diels-Alder-Reaktion zur Bildung des Bicyclo[2.2.1]heptan-Kerns, gefolgt von Modifikationen der funktionellen Gruppen, um die Phenylhydrazinyliden- und Carbonsäuregruppen einzuführen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um hohe Ausbeuten und Selektivität zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Außerdem werden Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3E)-4,7,7-Trimethyl-3-(2-Phenylhydrazin-1-yliden)bicyclo[2.2.1]heptan-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Phenylhydrazinyliden-Gruppe in ein Amin umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Phenylring.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft spezifische Lösungsmittel, Temperaturen und Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Amine erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Phenylring einführen.

Wissenschaftliche Forschungsanwendungen

(3E)-4,7,7-Trimethyl-3-(2-Phenylhydrazin-1-yliden)bicyclo[2.2.1]heptan-1-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere beim Aufbau komplexer Molekülarchitekturen.

Biologie: Sie dient als Sonde in biochemischen Studien, um Enzym-Substrat-Interaktionen und Protein-Ligand-Bindungen zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von (3E)-4,7,7-Trimethyl-3-(2-Phenylhydrazin-1-yliden)bicyclo[2.2.1]heptan-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenylhydrazinyliden-Gruppe kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Proteinen eingehen und deren Funktion beeinflussen. Außerdem kann die bicyclische Struktur die Stabilität und Bindungsaffinität der Verbindung erhöhen. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen oder chemischen Kontext ab.

Wirkmechanismus

The mechanism of action of (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with proteins, affecting their function. Additionally, the bicyclic structure can enhance the compound’s stability and binding affinity. The exact pathways involved depend on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bicyclo[2.2.1]heptan-2-carbonsäure: Teilt den bicyclischen Kern, jedoch ohne die Phenylhydrazinyliden-Gruppe.

Norbornan-Derivate: Ähnliche bicyclische Struktur mit verschiedenen funktionellen Gruppen.

Phenylhydrazin-Derivate: Enthalten die Phenylhydrazinyliden-Gruppe, jedoch ohne den bicyclischen Kern.

Einzigartigkeit

Die Einzigartigkeit von (3E)-4,7,7-Trimethyl-3-(2-Phenylhydrazin-1-yliden)bicyclo[2.2.1]heptan-1-carbonsäure liegt in der Kombination aus dem bicyclischen Kern und der Phenylhydrazinyliden-Gruppe. Diese Kombination verleiht ihr besondere chemische Eigenschaften und Reaktivität, wodurch sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll ist.

Eigenschaften

Molekularformel |

C17H22N2O2 |

|---|---|

Molekulargewicht |

286.37 g/mol |

IUPAC-Name |

(3Z)-4,7,7-trimethyl-3-(phenylhydrazinylidene)bicyclo[2.2.1]heptane-1-carboxylic acid |

InChI |

InChI=1S/C17H22N2O2/c1-15(2)16(3)9-10-17(15,14(20)21)11-13(16)19-18-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,20,21)/b19-13- |

InChI-Schlüssel |

IQOTWUCLAKEYNN-UYRXBGFRSA-N |

Isomerische SMILES |

CC1(C\2(CCC1(C/C2=N/NC3=CC=CC=C3)C(=O)O)C)C |

Kanonische SMILES |

CC1(C2(CCC1(CC2=NNC3=CC=CC=C3)C(=O)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)

![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)

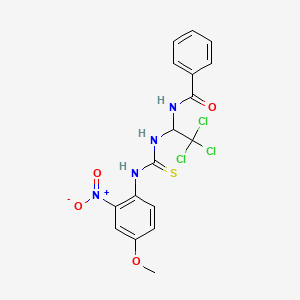

![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)

![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)